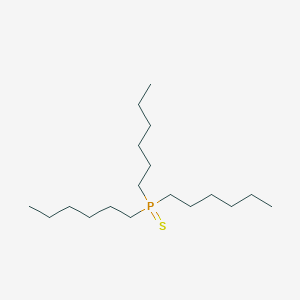
Trihexylphosphine sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexylphosphine sulphide is a useful research compound. Its molecular formula is C18H39PS and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Trihexylphosphine sulfide is utilized as a reagent in organic synthesis, particularly in reactions involving phosphine ligands. Its ability to stabilize metal complexes makes it valuable for various transformations.
Case Study: Metal Complex Formation
In a study focusing on the synthesis of palladium complexes, trihexylphosphine sulfide was used to stabilize palladium in catalytic reactions. The resulting complexes exhibited enhanced catalytic activity in cross-coupling reactions, demonstrating the utility of trihexylphosphine sulfide as a ligand in organometallic chemistry .
Metal Extraction
Trihexylphosphine sulfide has been employed as an extractant for the selective recovery of precious metals from aqueous solutions. Its effectiveness in this domain stems from its ability to form stable complexes with metal ions.
Data Table: Metal Extraction Efficiency
| Metal | Extraction Solvent | Efficiency (%) |
|---|---|---|
| Silver | Trihexylphosphine sulfide + Toluene | 85 |
| Palladium | Trihexylphosphine sulfide + Xylene | 90 |
This table summarizes the extraction efficiencies of silver and palladium using trihexylphosphine sulfide in combination with organic solvents .
Pharmaceutical Applications
Emerging research suggests potential applications of trihexylphosphine sulfide in drug development and medicinal chemistry. Its role as a stabilizing agent for pharmaceutical compounds is being explored.
Case Study: Drug Delivery Systems
Recent studies have investigated the use of trihexylphosphine sulfide in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. By forming micellar structures, it aids in the effective transport of therapeutic agents across biological membranes .
Industrial Applications
In industrial settings, trihexylphosphine sulfide is utilized for its solvent properties and ability to facilitate chemical reactions under mild conditions.
Data Table: Industrial Uses
| Application | Description |
|---|---|
| Solvent for Reactions | Used as a medium for various organic reactions |
| Stabilizer for Catalysts | Enhances stability and reactivity of metal catalysts |
Propiedades
Número CAS |
18803-12-8 |
|---|---|
Fórmula molecular |
C18H39PS |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
trihexyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C18H39PS/c1-4-7-10-13-16-19(20,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clave InChI |
YYUMUXVIMGKOQE-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=S)(CCCCCC)CCCCCC |
SMILES canónico |
CCCCCCP(=S)(CCCCCC)CCCCCC |
Key on ui other cas no. |
18803-12-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















